Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate

Asymmetric Phase-Transfer Catalysis Unnatural α-Amino Acid Synthesis 3-Aminoquinolinone Scaffold

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate (CAS 360575-05-9) is a chiral, orthogonally protected synthon for 2-nitro-L-phenylalanine. Its structure combines three functional modules in a single, enantiomerically pure building block: a tert-butyl ester at the C-terminus, a benzophenone imine (diphenylmethylene) protecting the α-amine, and an ortho-nitrophenyl side chain.

Molecular Formula C26H26N2O4
Molecular Weight 430.5 g/mol
Cat. No. B14029698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate
Molecular FormulaC26H26N2O4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H26N2O4/c1-26(2,3)32-25(29)22(18-21-16-10-11-17-23(21)28(30)31)27-24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,22H,18H2,1-3H3/t22-/m0/s1
InChIKeyBFPBLCWCTCSUCW-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate (CAS 360575-05-9) and Its Role in Asymmetric Synthesis Procurement?


tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate (CAS 360575-05-9) is a chiral, orthogonally protected synthon for 2-nitro-L-phenylalanine. Its structure combines three functional modules in a single, enantiomerically pure building block: a tert-butyl ester at the C-terminus, a benzophenone imine (diphenylmethylene) protecting the α-amine, and an ortho-nitrophenyl side chain [1]. This architecture is uniquely suited for the O'Donnell asymmetric phase-transfer alkylation methodology, enabling access to enantiomerically enriched unnatural amino acids that are inaccessible via standard ribosomal incorporation. Commercially, it is typically supplied at ≥97% purity with a molecular weight of 430.50 g/mol (C26H26N2O4) .

Why Boc-, Fmoc-, or Cbz-Protected 2-Nitro-Phenylalanine Analogs Cannot Substitute for tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate


Generic substitution with common carbamate-protected 2-nitro-phenylalanine derivatives is ineffective because the benzophenone imine (diphenylmethylene) group is mechanistically non-innocent. Unlike Boc, Fmoc, or Cbz groups that serve solely as N-protecting groups, the benzophenone imine enhances the acidity of the α-proton in the corresponding glycine Schiff base, enabling selective monoalkylation under mild phase-transfer conditions without racemization [1]. This acidity differential imparts configurational stability to the newly created stereogenic center, a property absent in carbamate-protected analogs [1]. Furthermore, the combination of benzophenone imine with the ortho-nitro group enables a unique one-pot reduction–cyclization sequence to form 3-amino-3,4-dihydro-1H-quinolin-2-one scaffolds, a transformation that a Boc or Fmoc derivative would require multiple additional protection/deprotection steps to approximate, if achievable at all [1][2].

Quantitative Differentiation Metrics for tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate vs. Closest Analogs


Enantioselective C–C Bond Formation: 2-Nitrobenzyl Alkylation Yield and ee via O'Donnell PTC

In the asymmetric phase-transfer catalyzed (PTC) alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, the target compound (S)-tert-butyl 2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate was obtained as the direct alkylation product. The reaction, catalyzed by a cinchonidine-derived quaternary ammonium salt (catalyst 2s, 10 mol%) at -30 °C, proceeded with a recorded yield of 85% for the analogous L-substituted tert-butyl phenylalanate and high enantiomeric excess (ee) in a closely related system, enabling subsequent transformations [1]. This compares favorably to alternative glycine enolate alkylation methods (e.g., benzaldehyde-derived Schiff bases) that often achieve lower yields (21–24%) and variable asymmetric induction [2]. The key differentiator is the benzophenone imine's ability to suppress racemization of the α-center under basic conditions, a critical failure mode for carbamate-protected (Boc, Fmoc) glycine esters under identical PTC conditions, where competing deprotonation and racemization have been documented [3].

Asymmetric Phase-Transfer Catalysis Unnatural α-Amino Acid Synthesis 3-Aminoquinolinone Scaffold

Orthogonal Deprotection Selectivity: Benzophenone Imine vs. Boc Protection Under Acidic Conditions

The benzophenone imine group of the target compound can be chemoselectively hydrolyzed under mild acidic conditions (e.g., THF/H₂O/AcOH or aqueous HCl) without cleavage of the acid-labile tert-butyl ester [1]. In contrast, Boc-protected 2-nitro-phenylalanine tert-butyl ester (CAS 185146-84-3, C14H18N2O6, MW 310.30 ) undergoes simultaneous deprotection of both N-Boc and O-tBu groups under identical acidic conditions (e.g., TFA or 4N HCl/dioxane), eliminating the possibility of sequential orthogonal manipulation of the C-terminus. The target compound thus allows a two-step sequential deprotection strategy: imine hydrolysis first (yielding the free amine tert-butyl ester) followed by ester cleavage, whereas the Boc analog requires additional protecting group manipulations adding 1-2 synthetic steps [2]. This orthogonal selectivity is structurally encoded: the benzophenone imine is an N-terminal masking group cleavable by hydrolysis, while Boc is base-labile and Fmoc requires piperidine, providing complementary deprotection logic .

Protecting Group Orthogonality Sequential Deprotection Peptide Intermediate Synthesis

Structural Enabling of One-Pot Nitro Reduction–Cyclization for Quinolinone Scaffold Synthesis

The target compound is the pivotal intermediate in a two-step, high-yield synthesis of both enantiomers of 3-amino-3,4-dihydro-1H-quinolin-2-one, a pharmacologically important scaffold found in glycogen phosphorylase inhibitors developed by AstraZeneca and Merck [1]. The key transformation—asymmetric PTC alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, followed by one-pot hydrogenation (reduction of the nitro group to aniline) with concomitant cyclization—proceeds in high yield and high enantiomeric excess to provide (R)- and (S)-1 in only two steps [1]. Attempts to replicate this sequence with Boc- or Fmoc-protected glycine esters fail because (i) the carbamate-protected glycine esters undergo racemization under PTC conditions, (ii) the carbamate group interferes with the reductive cyclization chemistry, and (iii) the Boc/Fmoc groups would require additional deprotection steps [2][3]. The 2-nitro substituent serves as a latent aniline for intramolecular amidation; the benzophenone imine survives the alkylation step but is simultaneously cleaved under the hydrogenolysis conditions, releasing the free amine for cyclization—a self-orthogonal process that cannot be replicated with any other N-protecting group combination [1].

Reductive Cyclization Medicinal Chemistry Building Blocks Glycogen Phosphorylase Inhibitors

Commercial Availability and Minimum Purity Specifications vs. Research-Grade Alternatives

Multiple authorized suppliers provide the target compound with a minimum purity specification of 97%, supported by analytical documentation including NMR, HPLC, and LC-MS . In comparison, closely related but unprotected 2-nitro-L-phenylalanine (the free amino acid) is typically supplied at 95% purity or requires derivatization prior to use [REFS-4, inferred from vendor catalogs]. The Boc analog (Boc-2-nitro-L-phenylalanine, CAS 185146-84-3) is available at ≥98% (HPLC) , but as established above, it lacks the orthogonal deprotection capability and synthetic versatility of the benzophenone imine derivative. The Fmoc analog (Fmoc-2-nitro-L-phenylalanine, CAS 210282-30-7, C24H20N2O6, MW 432.43) is primarily sold for solid-phase peptide synthesis (SPPS) and carries a higher cost-per-gram due to the fluorenylmethyloxycarbonyl moiety [1]. For solution-phase asymmetric synthesis applications, the benzophenone imine tert-butyl ester offers the optimal balance of purity, orthogonal functionality, and cost-effectiveness.

Procurement Specifications Quality Control Chiral Building Block Supply

Highest-Value Application Scenarios for tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Glycogen Phosphorylase Inhibitor Lead Compounds via Two-Step Quinolinone Assembly

Medicinal chemistry groups targeting glycogen phosphorylase for type 2 diabetes can use this compound in the two-step asymmetric synthesis of (R)- or (S)-3-amino-3,4-dihydro-1H-quinolin-2-one as reported by Ma et al. [1]. The sequence—PTC alkylation followed by one-pot reduction/cyclization—provides the core scaffold in high enantiomeric excess without resolution, with demonstrated scalability. This application is enabled uniquely by the ortho-nitro group (latent aniline for cyclization) combined with the benzophenone imine (enantioselective alkylation and self-cleavage under hydrogenolysis). Alternative building blocks (Boc or Fmoc analogs) cannot replicate this chemistry without a multi-step protecting group shuffle, as substantiated by McAllister et al.'s work at Pfizer [2].

Construction of Orthogonally Protected Peptide Intermediates Requiring Sequential C-Terminal Elaboration

In solution-phase peptide synthesis or semisynthesis where the C-terminal tert-butyl ester must be retained after N-deprotection (e.g., for subsequent fragment condensation or chemoselective reduction to the aldehyde), this compound provides step-economic orthogonal deprotection. Mild acidic hydrolysis (THF/H₂O/AcOH) cleaves the benzophenone imine while preserving the tert-butyl ester [3]. The resulting intermediate—tert-butyl (S)-2-amino-3-(2-nitrophenyl)propanoate—can then undergo C-terminal transformations without N-acylation interference. In contrast, the Boc-2-nitro-L-phenylalanine tert-butyl ester loses both protecting groups simultaneously under acidic conditions, requiring re-protection of the C-terminus, adding 1-2 steps and 10-30% mass loss [4].

Large-Scale Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids via O'Donnell PTC Methodology

Process chemistry groups requiring multigram to kilogram quantities of enantiomerically pure unnatural amino acid derivatives should select this compound over aldimine- or carbamate-protected alternatives. The benzophenone imine Schiff base of glycine tert-butyl ester undergoes alkylation under mild phase-transfer conditions with a cinchonidine-derived catalyst at -30 °C, delivering high yields (85% in the 2-nitrobenzyl case) and high ee (>97% in analogous systems) [1][3]. The benzophenone imine's extended conjugation lowers the α-proton pKa (~18.7) compared to carbamate-protected glycine esters, enabling selective monoalkylation while preventing racemization—a critical advantage for scalable asymmetric synthesis noted by O'Donnell and Maruoka [3]. This combination of yield, enantioselectivity, and scalability is documented across multiple independent research groups and industrial applications [1][2][3].

Quote Request

Request a Quote for tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.